molecular formula C13H22N4O5S B13822258 N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine

N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine

Katalognummer: B13822258
Molekulargewicht: 346.41 g/mol
InChI-Schlüssel: LUDYETSZJZHPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ranitidine N,S-Dioxide is a compound derived from ranitidine, which is widely known for its use as a histamine H2-receptor antagonist. This compound has a molecular formula of C13H22N4O5S and a molecular weight of 346.40 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ranitidine N,S-Dioxide involves the oxidation of ranitidine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,S-dioxide functionality . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.

Industrial Production Methods

Industrial production of Ranitidine N,S-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process while minimizing impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Ranitidine N,S-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of Ranitidine N,S-Dioxide, which can have different chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ranitidine N,S-Dioxide is unique due to its specific N,S-dioxide functionality, which imparts different chemical and biological properties compared to its parent compound and other similar H2-receptor antagonists . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H22N4O5S

Molekulargewicht

346.41 g/mol

IUPAC-Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide

InChI

InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3

InChI-Schlüssel

LUDYETSZJZHPPA-UHFFFAOYSA-N

Kanonische SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.